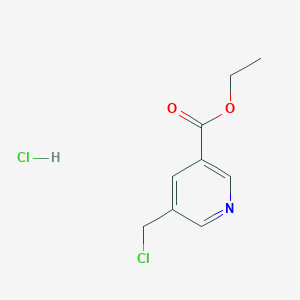
Ethyl 5-(chloromethyl)nicotinate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(chloromethyl)nicotinate hydrochloride is a chemical compound with the molecular formula C9H11Cl2NO2. It is a derivative of nicotinic acid and is used in various chemical and pharmaceutical applications. The compound is known for its reactivity due to the presence of the chloromethyl group, which makes it a valuable intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 5-(chloromethyl)nicotinate hydrochloride can be synthesized through a multi-step process. One common method involves the chloromethylation of ethyl nicotinate. The reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chloromethylation reactors. The process is optimized for high yield and purity, often incorporating continuous monitoring and control systems to ensure consistent product quality. The final product is purified through crystallization and filtration techniques.
化学反応の分析
Types of Reactions
Ethyl 5-(chloromethyl)nicotinate hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chloromethyl group is highly reactive and can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include primary alcohols.
科学的研究の応用
Ethyl 5-(chloromethyl)nicotinate hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to nicotinic acid.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of ethyl 5-(chloromethyl)nicotinate hydrochloride involves its interaction with molecular targets such as nicotinic receptors. The chloromethyl group allows for covalent binding to nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The compound can also undergo metabolic transformations, producing active metabolites that further interact with biological targets.
類似化合物との比較
Similar Compounds
- Methyl 5-(chloromethyl)nicotinate
- Ethyl 6-(chloromethyl)nicotinate
- Ethyl 5-(bromomethyl)nicotinate
Uniqueness
Ethyl 5-(chloromethyl)nicotinate hydrochloride is unique due to its specific substitution pattern on the nicotinic acid ring, which imparts distinct reactivity and biological activity. The presence of the ethyl ester group enhances its solubility and bioavailability compared to other similar compounds.
特性
分子式 |
C9H11Cl2NO2 |
|---|---|
分子量 |
236.09 g/mol |
IUPAC名 |
ethyl 5-(chloromethyl)pyridine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H10ClNO2.ClH/c1-2-13-9(12)8-3-7(4-10)5-11-6-8;/h3,5-6H,2,4H2,1H3;1H |
InChIキー |
JGXPYVRSKILRJN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN=CC(=C1)CCl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


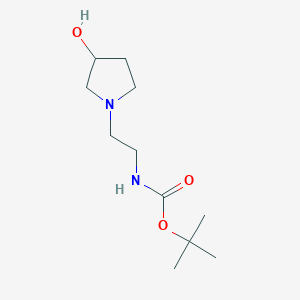
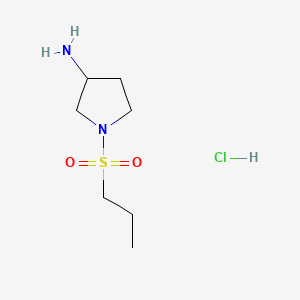


![Methyl 5-methyl-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B11876902.png)
![Ethyl 2-oxo-1,8-dioxaspiro[4.5]decane-3-carboxylate](/img/structure/B11876904.png)

![9-Benzyl-3,9-diazabicyclo[3.3.1]nonan-7-one](/img/structure/B11876923.png)
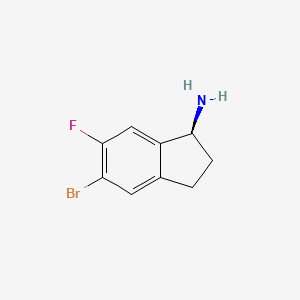
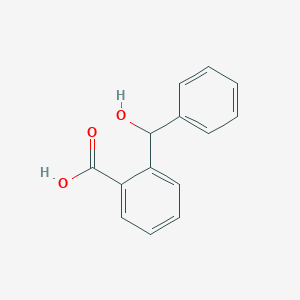


![2-Phenyl-1,4-dihydroimidazo[4,5-b]indole](/img/structure/B11876944.png)
![Ethanone, 1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-](/img/structure/B11876949.png)
